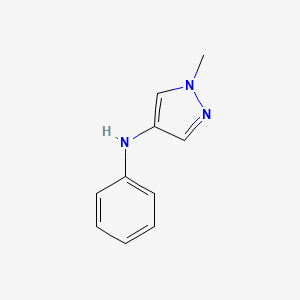

1-Methyl-N-phenyl-1H-pyrazol-4-amine

Description

1-Methyl-N-phenyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at the 1-position and a phenylamine substituent at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₁₂N₃, with a molecular weight of 174.23 g/mol (inferred from structural analogs in ). The compound’s structure (Fig. While direct synthesis data for this compound are unavailable in the provided evidence, analogous pyrazole derivatives (e.g., ) indicate that palladium-catalyzed cross-coupling or nucleophilic substitution reactions are plausible synthetic routes.

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-methyl-N-phenylpyrazol-4-amine |

InChI |

InChI=1S/C10H11N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h2-8,12H,1H3 |

InChI Key |

ONCHNWFVKRUSRQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl isocyanate. Another method includes the reaction of pyrazolone with methylamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of 1-Methyl-N-phenyl-1H-pyrazol-4-amine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-methyl-N-phenyl-1H-pyrazol-4-amine exhibit significant anticancer properties. For instance, aminopyrazole-based compounds have shown promising inhibition of cancer cell proliferation. In studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, certain derivatives demonstrated growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts . This suggests potential for developing targeted cancer therapies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Specific derivatives were reported to possess notable anti-inflammatory activity, making them candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies highlighted the importance of substituents on the pyrazole ring in modulating this activity.

Anticonvulsant Effects

Certain analogs of 1-methyl-N-phenyl-1H-pyrazol-4-amine have been investigated for anticonvulsant properties. The distance between functional groups on the pyrazole ring was found to influence anticonvulsant activity, indicating a potential pathway for developing new treatments for epilepsy .

Antimicrobial Applications

Antibacterial and Antifungal Activity

Molecular docking studies have revealed that 1-methyl-N-phenyl-1H-pyrazol-4-amine derivatives exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger . The disc diffusion method confirmed these activities at varying concentrations, suggesting that these compounds could be developed into new antimicrobial agents.

Industrial Applications

Dyeing Agents

The pyrazole scaffold has been patented for use in keratin dyeing processes. This application highlights the versatility of 1-methyl-N-phenyl-1H-pyrazol-4-amine in industrial chemistry beyond its medicinal uses . The ability to modify the pyrazole structure allows for tailored properties suitable for specific dyeing applications.

Structure and Synthesis

The synthesis of 1-methyl-N-phenyl-1H-pyrazol-4-amine typically involves multi-step reactions that allow for structural modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .

Table: Summary of Key Findings on 1-Methyl-N-phenyl-1H-pyrazol-4-amine Applications

Mechanism of Action

The mechanism of action of 1-Methyl-N-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Pyrazole Derivatives

Key Observations :

Key Observations :

- The low yield (17.9%) in highlights challenges in introducing cyclopropylamine groups, possibly due to steric or electronic mismatches. The target compound’s simpler phenylamine group may allow higher yields under optimized conditions.

- High yields in (82%) suggest that fused heterocyclic systems (e.g., thienopyrimidine) can stabilize intermediates, a feature absent in the target compound .

Key Observations :

- The dimethoxyphenyl derivative () may pose higher toxicity risks due to methoxy groups, which can undergo metabolic oxidation . The target compound’s phenyl group likely reduces such risks.

- Melting points (e.g., 104–107°C in ) suggest crystalline stability, which could be mirrored in the target compound if similar packing interactions exist .

Biological Activity

1-Methyl-N-phenyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 1300741-25-6 |

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| Purity | ≥95% |

| Appearance | White crystalline solid |

1-Methyl-N-phenyl-1H-pyrazol-4-amine is characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to its reactivity and biological activity.

Biological Activities

Research has shown that 1-Methyl-N-phenyl-1H-pyrazol-4-amine exhibits a range of biological activities, including:

Antimicrobial Activity

Studies indicate that compounds within the pyrazole family, including 1-methyl-N-phenyl-1H-pyrazol-4-amine, possess significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole exhibited effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 10a (R1 = H) | E. coli | 15 |

| 10c (R1 = 4-F) | P. mirabilis | 14 |

| 10d (R1 = 4-OCH₃) | S. aureus | 16 |

| 10e (R1 = 4-NO₂) | B. subtilis | 12 |

These results suggest that the presence of specific substituents on the pyrazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61–85 | 76–93 |

These findings indicate that 1-methyl-N-phenyl-1H-pyrazol-4-amine may serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has indicated that it can inhibit the proliferation of cancer cell lines such as HeLa and HepG2:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HeLa | 38.44 |

| HepG2 | 54.25 |

This selective toxicity towards cancer cells while sparing normal cells underscores its potential as an anticancer agent .

The biological activity of 1-methyl-N-phenyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in hydrophobic interactions, leading to modulation of various biochemical pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical applications:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with significant inhibition compared to standard treatments .

- Anti-inflammatory Research : A recent study demonstrated that compounds similar to 1-methyl-N-phenyl-1H-pyrazol-4-amine significantly reduced levels of inflammatory markers in vitro, indicating potential use in treating chronic inflammatory conditions .

Q & A

Q. What are the most reliable synthetic routes for 1-Methyl-N-phenyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a copper-catalyzed coupling reaction using 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yields the target compound. Optimization involves adjusting solvent polarity (DMSO enhances reactivity), stoichiometry of cesium carbonate (base), and catalyst loading (CuBr at 0.1 mol%) to improve yields (17.9% in one protocol) . Purification via chromatography (ethyl acetate/hexane gradients) ensures high purity.

Q. How can spectroscopic techniques validate the structural integrity of 1-Methyl-N-phenyl-1H-pyrazol-4-amine?

- ¹H/¹³C NMR : Key signals include δ 8.87 ppm (pyridyl proton) and δ 2.5–3.5 ppm (methyl groups). Aromatic protons in the phenyl ring appear as multiplet clusters between δ 6.5–7.5 ppm .

- HRMS : Confirm molecular weight with [M+H]+ at m/z 215 .

- IR : Absence of NH stretching (3298 cm⁻¹) confirms secondary amine formation .

Q. What computational tools are recommended for preliminary structural modeling of pyrazole derivatives?

Use density functional theory (DFT) with Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry. Molecular docking (AutoDock Vina) can screen binding affinities to biological targets like σ₁ receptors .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of 1-Methyl-N-phenyl-1H-pyrazol-4-amine derivatives?

Crystallize the compound in ethanol and collect data using a diffractometer (e.g., Enraf–Nonius CAD-4). Refinement via SHELXL (using Olex2 or WinGX GUI) resolves anisotropic displacement parameters and validates bond lengths/angles. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, and c = 10.4264 Å confirm planar pyrazole rings and intermolecular hydrogen bonding (e.g., N–H···O interactions) .

Q. What experimental strategies address contradictions in antimicrobial activity data for pyrazole derivatives?

- Dose-Response Analysis : Perform MIC assays (e.g., broth microdilution) across a concentration gradient (0.5–128 µg/mL) to validate activity against S. aureus or E. coli .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance membrane permeability. Compare activity of derivatives like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines .

- Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK293) to rule out false positives from nonspecific toxicity .

Q. How can hydrogen-bonding networks in pyrazole derivatives influence supramolecular assembly?

Analyze crystal packing via Mercury (CCDC software). For example, N–H···N hydrogen bonds between pyrazole amines and adjacent aryl groups stabilize 2D layers. π-π stacking (3.5–4.0 Å) between phenyl rings further stabilizes the lattice .

Methodological Challenges and Solutions

Q. How to resolve poor solubility during biological testing of 1-Methyl-N-phenyl-1H-pyrazol-4-amine?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Introduce morpholine or polyethylene glycol (PEG) groups via Mannich reactions to enhance hydrophilicity .

Q. What strategies improve reproducibility in catalytic coupling reactions for pyrazole synthesis?

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of Cu(I) catalysts.

- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and identify intermediates .

Data Analysis and Validation

Q. How to interpret conflicting σ₁ receptor binding affinities among pyrazole analogs?

- Radioligand Displacement Assays : Compare IC₅₀ values using [³H]-(+)-pentazocine for σ₁ receptors. Structural outliers (e.g., bulky substituents) may sterically hinder binding .

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100 ns to identify key residues (e.g., Glu172) involved in binding .

Q. What statistical methods are appropriate for analyzing crystallographic data quality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.